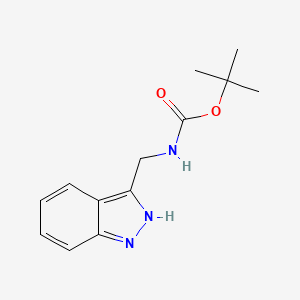

tert-butyl N-(1H-indazol-3-ylmethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

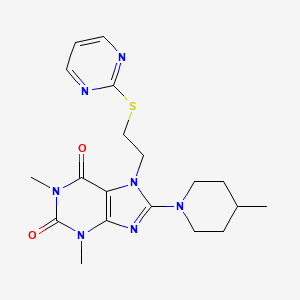

“tert-butyl N-(1H-indazol-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 2387600-26-0 . It has a molecular weight of 247.3 and its IUPAC name is tert-butyl ((1H-indazol-3-yl)methyl)carbamate . The compound appears as a white solid .

Molecular Structure Analysis

The InChI code for the compound is1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) . The Smiles representation is CC(C)(C)OC(=O)NC/C1=N/NC2=C1C=CC=C2 . Physical and Chemical Properties Analysis

The compound has a molecular weight of 247.3 . It appears as a white solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

Chemoselective Conversion and Synthesis

- Indium(III) bromide and chloride have been identified as highly efficient catalysts for the N-tert-butoxycarbonylation of amines with (Boc)2O at room temperature and under solvent-free conditions. This process facilitates the conversion of various aromatic, heteroaromatic, and aliphatic amines to N-tert-butyl-carbamates in excellent yields, demonstrating chemoselectivity without competitive side reactions such as isocyanate, urea, and N,N-di-t-Boc formation. This methodology highlights the potential for selective functionalization in synthetic organic chemistry, including the modification of compounds similar to tert-butyl N-(1H-indazol-3-ylmethyl)carbamate (S. Chankeshwara & A. Chakraborti, 2006).

Structural Analysis and Molecular Interactions

- Carbamate derivatives have been synthesized and structurally characterized, revealing the significance of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture. This structural insight into carbamate compounds underscores the importance of molecular interactions in defining the properties and potential applications of new compounds, including this compound (U. Das et al., 2016).

Novel Synthetic Routes and Building Blocks

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been presented as the first class of N-(Boc) nitrone equivalents, offering new avenues for the synthesis of N-(Boc)hydroxylamines. This work illustrates the versatility of tert-butyl N-hydroxycarbamate derivatives as building blocks in organic synthesis, potentially applicable to the synthesis and functionalization of molecules like this compound (Xavier Guinchard et al., 2005).

Advanced Materials and Sensory Applications

- New benzothizole-modified carbazole derivatives have been synthesized, demonstrating the role of tert-butyl groups in gel formation and the construction of strong blue emissive nanofibers. These materials have shown high performance in detecting volatile acid vapors, suggesting potential for similar tert-butyl carbamate compounds in sensory applications (Jiabao Sun et al., 2015).

Propiedades

IUPAC Name |

tert-butyl N-(2H-indazol-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-9-6-4-5-7-10(9)15-16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTBKOYAGIXDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C2C=CC=CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2673005.png)

![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2673009.png)

![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)

![(E)-4-(Dimethylamino)-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-enamide](/img/structure/B2673017.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2673020.png)

![3-(2-chlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2673022.png)